Ac-Trp-OEt

Vue d'ensemble

Description

N-Acetyl-L-tryptophan ethyl ester is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274,31 g/mole. The purity is usually 95%.

BenchChem offers high-quality N-Acetyl-L-tryptophan ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-tryptophan ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radioprotection dans les systèmes gastro-intestinaux

Le N-acétyl-L-tryptophanate d'éthyle a été étudié pour ses effets radioprotecteurs potentiels sur le système gastro-intestinal, connu pour sa forte radiosensibilité. Des recherches utilisant les cellules épithéliales intestinales 6 (IEC-6) comme modèle ont montré qu'un prétraitement avec ce composé peut protéger contre les dommages induits par les radiations .

Antioxydant dans les formulations d'anticorps thérapeutiques

Ce composé a également été identifié comme un antioxydant potentiellement supérieur par rapport au tryptophane en raison de son potentiel d'oxydation inférieur et de sa production réduite de peroxyde lors de l'exposition à la lumière. Il est étudié comme un composant de formulation pour améliorer la stabilité et la sécurité des médicaments biothérapeutiques .

3. Modulation du stress oxydatif et du potentiel de la membrane mitochondriale Des recherches supplémentaires indiquent que le N-acétyl-L-tryptophanate d'éthyle peut protéger les cellules épithéliales intestinales de l'apoptose induite par les radiations en modulant le stress oxydatif et le potentiel de la membrane mitochondriale .

Mécanisme D'action

Target of Action

Ac-Trp-OEt, also known as N-Acetyl-L-tryptophan ethyl ester or Ethyl N-acetyl-L-tryptophanate, is primarily used as a substrate for enzymes such as Chymotrypsin , Carboxypeptidase Y , and Chymotrypsin-like Proteases . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions.

Mode of Action

The interaction of this compound with its target enzymes involves the formation of an enzyme-substrate complex, which undergoes catalytic hydrolysis . This process is facilitated by the unique structure of this compound, which allows it to fit into the active site of the enzymes, enabling the catalytic reaction .

Biochemical Pathways

The hydrolysis of this compound by Chymotrypsin and other related enzymes is part of the broader proteolytic pathway, which is essential for protein digestion and turnover . The hydrolysis process results in the breakdown of this compound into smaller components, which can then be further metabolized or utilized in various biochemical pathways .

Pharmacokinetics

The compound’s reactivity and its interactions with enzymes suggest that it may be rapidly metabolized in biological systems

Result of Action

The hydrolysis of this compound by target enzymes leads to the production of smaller molecules, which can have various effects at the molecular and cellular levels . For instance, the hydrolysis process can influence the activity of enzymes and other proteins, potentially affecting cellular functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of enzymatic hydrolysis can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the stability and efficacy of this compound may be influenced by storage conditions and the presence of impurities .

Analyse Biochimique

Biochemical Properties

N-Acetyl-L-tryptophan ethyl ester plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the ingestive process in phagocytosis, probably more strongly than the digestive process . This suggests that N-Acetyl-L-tryptophan ethyl ester can influence the activity of certain enzymes and proteins, altering their function and the overall biochemical reaction .

Cellular Effects

The effects of N-Acetyl-L-tryptophan ethyl ester on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit the ingestive process in phagocytosis in macrophages .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-L-tryptophan ethyl ester involves its interactions with biomolecules at the molecular level. It has been suggested that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the ingestive process in phagocytosis, suggesting a potential mechanism of action .

Metabolic Pathways

N-Acetyl-L-tryptophan ethyl ester is involved in the metabolism of tryptophan, one of the essential amino acids . It is part of the kynurenine pathway, which is a major route of tryptophan metabolism

Activité Biologique

N-Acetyl-L-tryptophan ethyl ester (NATE) is a derivative of the essential amino acid tryptophan, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including metabolic pathways, effects on neurotransmission, and potential therapeutic applications.

Chemical Structure and Properties

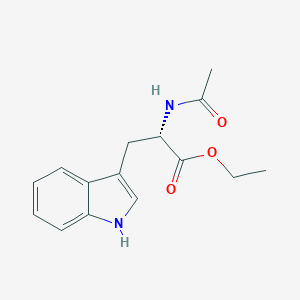

N-Acetyl-L-tryptophan ethyl ester is synthesized from L-tryptophan through acetylation and esterification processes. Its chemical structure can be represented as follows:

- Molecular Formula : C13H15N3O3

- Molecular Weight : 247.27 g/mol

The compound features an acetyl group and an ethyl ester, which influence its solubility and biological activity compared to its parent compound, tryptophan.

Metabolic Pathways

NATE is metabolized in the body similarly to tryptophan, primarily through the kynurenine pathway. The metabolism of tryptophan involves several key steps:

- Conversion to Kynurenine : About 95% of tryptophan is converted into kynurenine via the action of the enzyme indoleamine 2,3-dioxygenase (IDO).

- Formation of Neuroactive Compounds : Kynurenine can further be metabolized into neuroactive compounds such as kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic) .

- Influence on Serotonin Levels : As a precursor to serotonin, NATE may influence mood regulation and has been studied for its potential antidepressant effects .

Neurotransmission Modulation

NATE has been shown to affect neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may enhance serotonin production due to its structural similarity to tryptophan, potentially leading to improved mood and cognitive function.

- Case Study : A study involving animal models demonstrated that administration of NATE resulted in increased serotonin levels in the brain, correlating with reduced anxiety-like behaviors .

Antioxidant Properties

NATE exhibits antioxidant properties, which may contribute to its neuroprotective effects. It can scavenge free radicals and reduce oxidative stress in neuronal tissues.

- Research Finding : In vitro studies have shown that NATE can inhibit lipid peroxidation in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Immune System Modulation

Recent studies have explored the role of NATE in modulating immune responses. It appears to influence cytokine production and immune cell activity, potentially benefiting conditions characterized by inflammation.

- Research Insight : A metabolomic analysis indicated that NATE could alter the profile of metabolites involved in immune responses, suggesting a role in managing inflammatory conditions .

Comparative Biological Activity

| Compound | Neurotransmitter Effect | Antioxidant Activity | Immune Modulation |

|---|---|---|---|

| N-Acetyl-L-Tryptophan Ethyl Ester (NATE) | Increases serotonin levels | Moderate | Yes |

| L-Tryptophan | Precursor for serotonin | Low | Minimal |

| Kynurenic Acid | Modulates NMDA receptors | High | Yes |

Propriétés

IUPAC Name |

ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQONPKSKUHHT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-80-1 | |

| Record name | N-Acetyl-L-tryptophan ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tryptophan ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-acetyl-L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-L-TRYPTOPHAN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3779MVZ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.